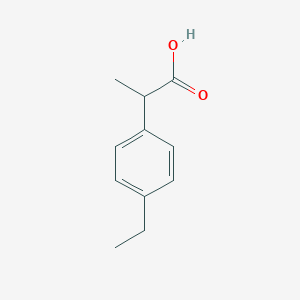

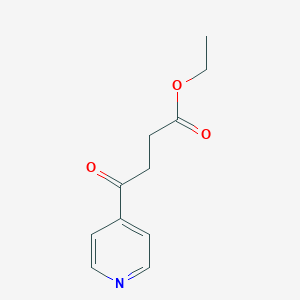

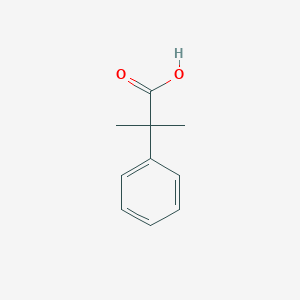

![molecular formula C10H8F6O B140412 (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS No. 225920-05-8](/img/structure/B140412.png)

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Descripción general

Descripción

Asymmetric Bioreduction of 3,5-Bis(trifluoromethyl) Acetophenone

The compound "(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol" is a significant chiral intermediate in the pharmaceutical industry, particularly for the synthesis of NK-1 receptor antagonists. The asymmetric bioreduction of its precursor, 3,5-bis(trifluoromethyl) acetophenone, has been studied to produce this alcohol with high enantiomeric excess (e.e.).

Synthesis Analysis

The synthesis of "(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol" has been achieved through biocatalytic methods. Candida tropicalis 104 cells were used to catalyze the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone. The study found that several reaction parameters, such as substrate concentration, co-substrate type and concentration, biomass, and reaction time, significantly affect the yield. Optimal conditions were identified, leading to a maximum yield of 70.3% with 100% enantiomeric excess .

Molecular Structure Analysis

The molecular structure of "(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol" is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanol moiety. This structure is crucial for its activity as an NK-1 receptor antagonist. The stereochemistry of the alcohol function is particularly important, and the synthesis methods focus on achieving a high enantiomeric purity.

Chemical Reactions Analysis

The enzymatic reduction of the ketone precursor to "(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol" is a key chemical reaction. The isolated enzyme alcohol dehydrogenase from Rhodococcus erythropolis has been shown to reduce the substrate with excellent enantiomeric excess (>99.9%) and high conversion (>98%). This reaction is an example of an asymmetric enzymatic reduction where the enzyme's chiral environment drives the production of one enantiomer over the other .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol" are not detailed in the provided papers, the general properties of such compounds include poor water solubility due to the hydrophobic trifluoromethyl groups. The high enantiomeric excess achieved in the synthesis indicates that the compound has a specific three-dimensional arrangement, which is critical for its biological activity.

Relevant Case Studies

The studies provided focus on the synthesis of "(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol" at different scales. The second paper demonstrates the process up to a pilot scale with high substrate concentration and an effective isolation process. The space-time yield was significantly improved in preparative scale experiments, indicating the potential for efficient industrial-scale production .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Efficient Synthesis Processes : (R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol, a chiral intermediate for aprepitant synthesis, can be efficiently synthesized using biocatalysts like Leifsonia xyli CCTCC M 2010241 and Trichoderma asperellum ZJPH0810. These processes utilize isopropanol and glycerol as co-substrates for cofactor recycling, leading to high product yields and enantiometric excess (e.e.) (Ouyang et al., 2013); (Li et al., 2013).

Catalyst Development : Burkholderia cenocepacia-derived enzymes exhibit excellent anti-Prelog’s stereoselectivity for converting 3,5-bis(trifluoromethyl) acetophenone to (R)-3,5-Bis(trifluoromethyl)phenyl ethanol. This approach could be a potential alternative in pharmaceutical applications for producing aromatic chiral alcohols (Yu et al., 2018).

Biocatalytic Reduction and Kinetic Resolution : Leifsonia xyli HS0904 was used for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This process explored various factors including buffer pH and substrate concentration for optimization (Wang et al., 2011).

Photoenzyme-Catalyzed Synthesis : A biohybrid photocatalytic system was developed for synthesizing (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, utilizing TiO2 nanotubes and Cp*Rh(bpy) photoenzyme. This method showed high yield and enantiomeric excess, highlighting its potential for sustainable drug production (Yin et al., 2021).

Chiral Alcohol Production

Novel Bacterial Strains for Bioreduction : Sphingomonas sp. LZ1 was identified for its efficient reduction of 3,5-bis(trifluoromethyl) acetophenone to enantiopure (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol. This discovery provides a new potential biocatalyst for the production of valuable chiral alcohols in the industry (Wang et al., 2020).

Ionic Liquid-Enhanced Bioreduction : Ionic liquids were used as co-solvents in the asymmetric bioreduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by recombinant Escherichia coli cells. This method improved the efficiency of bioreduction and demonstrated potential for various biocatalytic reactions (Wang et al., 2015).

Propiedades

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSCIQKQJVBPIR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431239 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |

CAS RN |

225920-05-8 | |

| Record name | (αS)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225920-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WG6WYZ6K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

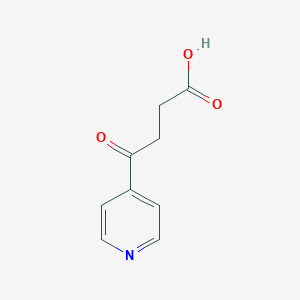

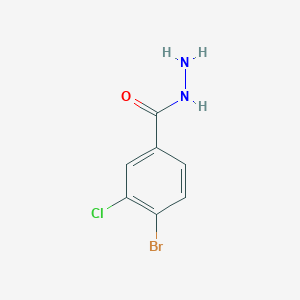

![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)

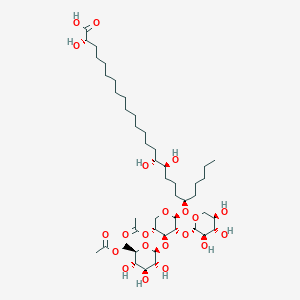

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)